![molecular formula C16H19ClF3NO B2422954 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397189-48-8](/img/structure/B2422954.png)
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its binding to the mu opioid receptor. When an opioid binds to the mu receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide blocks this pathway by binding to the mu receptor and preventing opioids from binding to it. This results in a decrease in the release of neurotransmitters and a reduction in the effects of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide depend on the specific experimental conditions and the systems being studied. In general, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the effects of opioids on pain perception, reward, and addiction-related behaviors. It has also been found to have anti-inflammatory and neuroprotective effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to specifically study the effects of opioids on this receptor without interfering with other signaling pathways. However, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as well. It is not a perfect antagonist and can have off-target effects on other receptors. Additionally, its effects may vary depending on the experimental conditions and the specific opioid being studied.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide and its applications. One area of interest is the development of more selective and potent mu opioid receptor antagonists. This could lead to the discovery of new therapeutic targets for pain management and addiction treatment. Another direction is the exploration of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further studies on the safety and toxicity of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, especially in the context of long-term use.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from 3-(trifluoromethyl)acetophenone. This compound is reacted with cyclohexylmethylamine to form N-cyclohexylmethyl-3-(trifluoromethyl)acetophenone. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which is the final product.
Applications De Recherche Scientifique
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is primarily used in scientific research to study opioid receptors. Opioid receptors are a type of G protein-coupled receptor that mediate the effects of opioids in the body. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the mu opioid receptor, which means that it blocks the effects of opioids on this receptor. This makes it a valuable tool for studying the role of mu opioid receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-10-15(22)21(11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h4,7-9,12H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRJHPUQYNABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


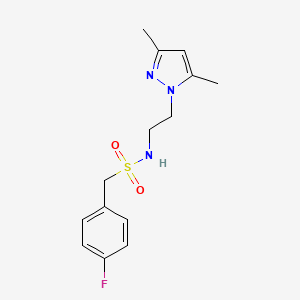

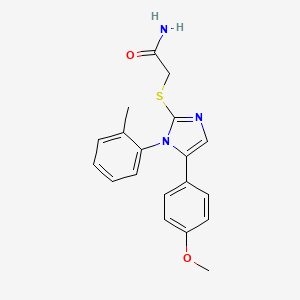
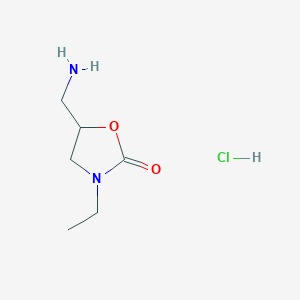

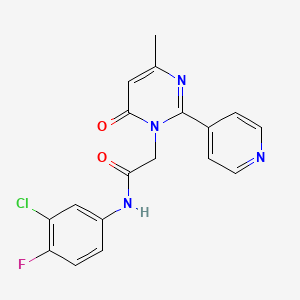
![methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)
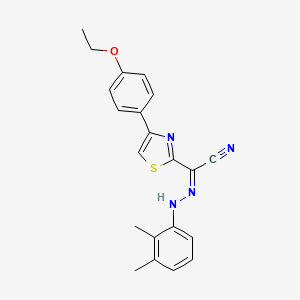
![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)
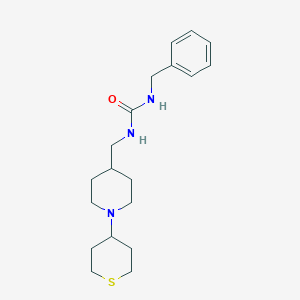
![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)
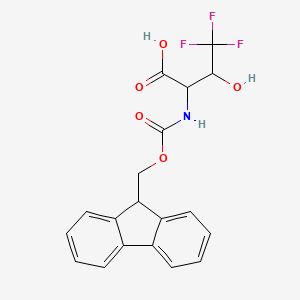
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2422891.png)